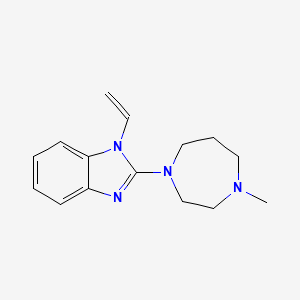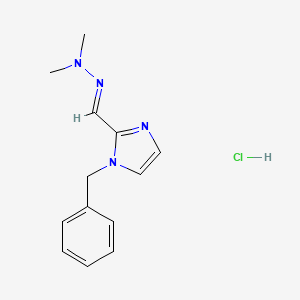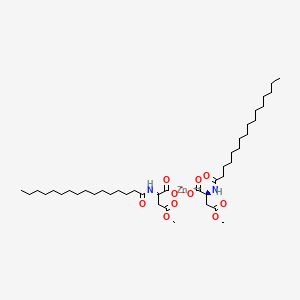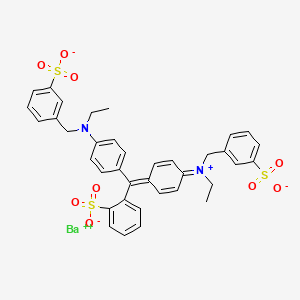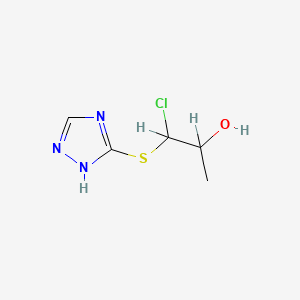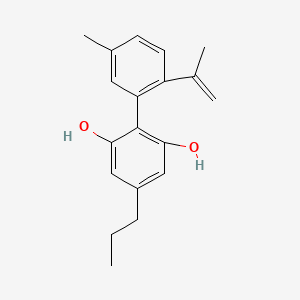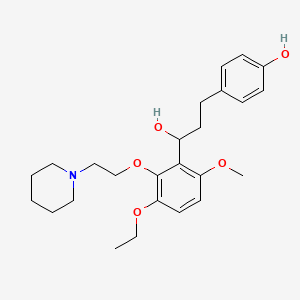
alpha-(3-Ethoxy-6-methoxy-2-(2-(1-piperidinyl)ethoxy)phenyl)-4-hydroxybenzenepropanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-(3-Ethoxy-6-methoxy-2-(2-(1-piperidinyl)ethoxy)phenyl)-4-hydroxybenzenepropanol is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes multiple functional groups, such as ethoxy, methoxy, piperidinyl, and hydroxy groups, which contribute to its diverse chemical reactivity and potential biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(3-Ethoxy-6-methoxy-2-(2-(1-piperidinyl)ethoxy)phenyl)-4-hydroxybenzenepropanol typically involves multi-step organic reactions. One common synthetic route may include:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-ethoxy-6-methoxyphenol and 4-hydroxybenzenepropanol.
Etherification: The first step involves the etherification of 3-ethoxy-6-methoxyphenol with 2-(1-piperidinyl)ethanol under acidic conditions to form the intermediate compound.
Coupling Reaction: The intermediate is then coupled with 4-hydroxybenzenepropanol using a coupling agent like DCC (dicyclohexylcarbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic steps but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxy groups in the compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines, depending on the specific functional groups targeted.
Substitution: The ethoxy and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) can be used under mild conditions.
Reduction: Common reducing agents include NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminum hydride).
Substitution: Nucleophiles like NaOH (sodium hydroxide) or KCN (potassium cyanide) can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation of the hydroxy groups would yield ketones or aldehydes, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of alpha-(3-Ethoxy-6-methoxy-2-(2-(1-piperidinyl)ethoxy)phenyl)-4-hydroxybenzenepropanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to bind to various active sites, potentially inhibiting or activating biological pathways. For example, the piperidinyl group may interact with neurotransmitter receptors, while the hydroxy and methoxy groups could modulate enzyme activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Alpha-(3-Ethoxy-6-methoxyphenyl)-4-hydroxybenzenepropanol: Lacks the piperidinyl group, which may reduce its biological activity.
Alpha-(3-Methoxy-2-(2-(1-piperidinyl)ethoxy)phenyl)-4-hydroxybenzenepropanol: Lacks the ethoxy group, potentially altering its chemical reactivity.
Alpha-(3-Ethoxy-6-methoxy-2-(2-(1-piperidinyl)ethoxy)phenyl)-4-hydroxybenzeneethanol: Has an ethanol group instead of a propanol group, which may affect its solubility and interaction with biological targets.
Uniqueness
The unique combination of functional groups in alpha-(3-Ethoxy-6-methoxy-2-(2-(1-piperidinyl)ethoxy)phenyl)-4-hydroxybenzenepropanol provides it with distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
126406-30-2 |
|---|---|
Molekularformel |
C25H35NO5 |
Molekulargewicht |
429.5 g/mol |
IUPAC-Name |
4-[3-[3-ethoxy-6-methoxy-2-(2-piperidin-1-ylethoxy)phenyl]-3-hydroxypropyl]phenol |
InChI |
InChI=1S/C25H35NO5/c1-3-30-23-14-13-22(29-2)24(21(28)12-9-19-7-10-20(27)11-8-19)25(23)31-18-17-26-15-5-4-6-16-26/h7-8,10-11,13-14,21,27-28H,3-6,9,12,15-18H2,1-2H3 |
InChI-Schlüssel |
BTDYVKNWIGQDTE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C(=C(C=C1)OC)C(CCC2=CC=C(C=C2)O)O)OCCN3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



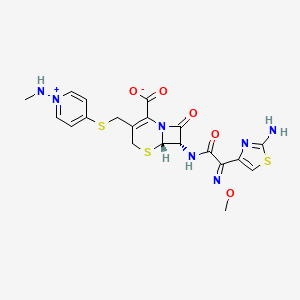
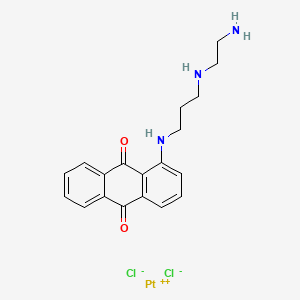
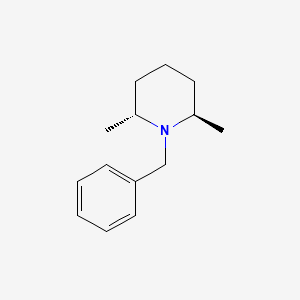
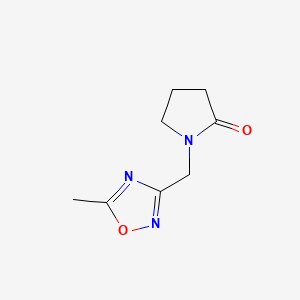
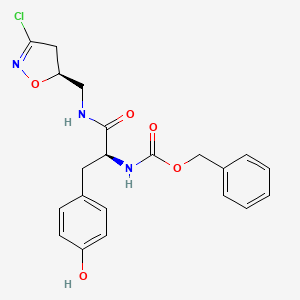
![1-(4-methoxyphenyl)-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]methanamine;sulfate](/img/structure/B12756524.png)
